3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one

Catalog No.
S14023211
CAS No.
M.F
C15H17F2NO
M. Wt
265.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-o...

Product Name

3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one

IUPAC Name

3-benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one

Molecular Formula

C15H17F2NO

Molecular Weight

265.30 g/mol

InChI

InChI=1S/C15H17F2NO/c16-15(17)6-12-9-18(10-13(7-15)14(12)19)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2

InChI Key

WXXHLCIIIRSKJO-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC(C2=O)CC1(F)F)CC3=CC=CC=C3

3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one is a complex organic compound characterized by its unique bicyclic structure, which contains both a benzyl group and difluorinated moieties. The compound features a bicyclo[3.3.1]nonane framework, which is significant for its potential applications in medicinal chemistry and industrial processes due to its distinct chemical properties and stability afforded by the fluorine atoms. The structure can be represented as follows:

  • Chemical Formula: C15_{15}H18_{18}F2_{2}N1_{1}O1_{1}
  • CAS Number: 2703774-42-7

The presence of fluorine enhances the compound's lipophilicity and binding affinity to biological targets, making it a candidate for various pharmacological applications.

, including:

  • Oxidation: This compound can be oxidized to yield corresponding ketones or carboxylic acids using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The ketone functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The benzyl group can be substituted with various functional groups through nucleophilic substitution reactions under appropriate conditions.

The specific products formed depend on the reagents and reaction conditions employed during these processes.

The biological activity of 3-benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one is primarily linked to its interaction with enzymes and receptors. Its mechanism of action involves:

  • Enzyme Interaction: The compound may bind to active sites of enzymes, modulating their activity.
  • Receptor Binding: It can interact with cellular receptors, influencing signaling pathways that affect various physiological processes.

The fluorine atoms in the structure enhance its binding affinity and stability, potentially leading to significant biological effects, including modulation of metabolic pathways.

The synthesis of 3-benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one typically involves several steps:

  • Formation of the Bicyclic Core: Cyclization of suitable precursors leads to the formation of the azabicyclo[3.3.1]nonane structure.
  • Introduction of the Benzyl Group: This is achieved through nucleophilic substitution reactions.
  • Fluorination: The introduction of fluorine atoms may involve specific fluorination reagents under controlled conditions.

In industrial settings, optimized versions of these laboratory methods are employed to enhance scalability and cost-effectiveness, often utilizing continuous flow reactors for improved efficiency .

The compound has several notable applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmacologically active compounds.
  • Biological Research: Its unique structure makes it suitable for studying enzyme interactions and receptor binding dynamics.
  • Industrial Chemistry: It is utilized in developing new materials and as a catalyst in specific

Studies on the interactions of 3-benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one with biological targets have shown promising results in modulating enzyme activities and receptor functions. The presence of fluorine enhances its ability to interact with molecular targets, leading to potential therapeutic applications in drug design and development.

Several compounds share structural similarities with 3-benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one, each differing in key aspects:

Compound NameKey Differences
3-benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonaneLacks the ketone group, affecting reactivity
3-benzyl-7-fluoro-3-azabicyclo[3.3.1]nonan-9-oneContains only one fluorine atom
3-benzyl-3-azabicyclo[3.3.1]nonan-9-oneDoes not contain fluorine atoms
7-benzyl-9,9-difluoro-3-thia-7-azabicyclo[3.3.1]nonaneContains sulfur instead of nitrogen
7-benzyl-9-fluoro-3-thia-7-azabicyclo[3.3.1]nonaneLacks one fluorine atom

Uniqueness

The uniqueness of 3-benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one lies in its dual fluorination which significantly enhances chemical stability and binding affinity compared to similar compounds lacking such modifications. This property makes it particularly valuable for applications in medicinal chemistry and material science where enhanced interactions with biological targets are desired.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

265.12782049 g/mol

Monoisotopic Mass

265.12782049 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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